![molecular formula C24H39N5O5 B3026259 (2S,3R,4E)-2-amino-18-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-4-octadecene-1,3-diol CAS No. 1449370-25-5](/img/structure/B3026259.png)
(2S,3R,4E)-2-amino-18-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-4-octadecene-1,3-diol
Overview
Description
“(2S,3R,4E)-2-amino-18-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-4-octadecene-1,3-diol” is a fluorescently tagged sphingolipid, also known as NBD sphingosine . It has been used to study the cellular localization and metabolism of sphingosine .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 477.6 g/mol . It is soluble in ethanol .Scientific Research Applications
Biomolecular Sensing and Imaging
NBD Sphingosine serves as an advanced chemical tool for biomolecular sensing. Its properties include environmental sensitivity, high reactivity toward amines and biothiols (including H2S), distinct colorimetric and fluorescent changes, and fluorescence-quenching ability . Researchers use NBD Sphingosine to:
Protein Labeling and Site-Specific Modification
The unique activity of NBD ethers with amines allows for site-specific protein labeling. Researchers have used NBD Sphingosine to label proteins and investigate enzyme activities .
Sphingolipid Metabolism Studies
NBD Sphingosine has been employed to study the cellular localization and metabolism of sphingosine in various cell types. It inhibits proliferation in cancer cell lines such as HCT116, PC3, HEK293T, and HFE-145 .
Sphingosine-1-Phosphate (S1P) Pathway Research
NBD Sphingosine is a valuable tool for examining the activity of sphingosine kinases (SPHK1 and SPHK2) in the conversion of sphingosine to S1P. Its fluorescence properties make it useful in assays .
Membrane and Cell Biology
NBD-labeled lipids, including NBD Sphingosine, have been used in membrane and cell biology studies. Depending on the specific lipid type, NBD can be attached to the polar lipid headgroup or the sn-2 fatty acyl chain of the lipid .
Future Theranostic Agents
Researchers hope that NBD-based synthetic probes, including NBD Sphingosine, will aid in understanding biological processes and contribute to the development of potential theranostic agents. These agents could have applications in both diagnosis and therapy .
properties
IUPAC Name |
(E,2S,3R)-2-amino-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-ene-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N5O5/c25-19(18-30)22(31)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-26-20-15-16-21(29(32)33)24-23(20)27-34-28-24/h12,14-16,19,22,26,30-31H,1-11,13,17-18,25H2/b14-12+/t19-,22+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFOPKRTMFDMJV-HCEDEFRUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCCC=CC(C(CO)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NBD Sphingosine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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